5-Methylhex-5-en-1-ol 5-Methylhex-5-en-1-ol
Brand Name: Vulcanchem
CAS No.: 5212-80-6
VCID: VC16691661
InChI: InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

5-Methylhex-5-en-1-ol

CAS No.: 5212-80-6

Cat. No.: VC16691661

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

5-Methylhex-5-en-1-ol - 5212-80-6

Specification

CAS No. 5212-80-6
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 5-methylhex-5-en-1-ol
Standard InChI InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h8H,1,3-6H2,2H3
Standard InChI Key JYMUQYLETHLSAN-UHFFFAOYSA-N
Canonical SMILES CC(=C)CCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

5-Methylhex-5-en-1-ol belongs to the alkenol class, combining alkene unsaturation with a hydroxyl functional group. Its IUPAC name, 5-methylhex-5-en-1-ol, reflects the methyl branch at the fifth carbon of a six-carbon chain and the double bond between carbons five and six. The terminal hydroxyl group at carbon one enables nucleophilic reactions, while the double bond facilitates addition and polymerization processes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
CAS Number5212-80-6
IUPAC Name5-methylhex-5-en-1-ol
Standard InChIInChI=1S/C7H14O/c1-7(2)5-3-4-6

The compound's structure confers moderate polarity, rendering it soluble in organic solvents like ethanol and diethyl ether but sparingly soluble in water. Its boiling point and density remain undocumented in the available literature, though analogous alkenols typically exhibit boiling points between 150–180°C.

Spectral Identification

Infrared (IR) spectroscopy of 5-methylhex-5-en-1-ol reveals characteristic absorption bands for the hydroxyl group (3200–3600 cm⁻¹) and alkene C=C stretch (1640–1680 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would display signals for the methyl group (δ ~1.6 ppm), alkene protons (δ ~5.0–5.5 ppm), and hydroxyl proton (δ ~1.5 ppm, broad).

Synthesis Methods and Optimization

Conventional Synthetic Routes

The synthesis of 5-methylhex-5-en-1-ol primarily involves two strategies:

2.1.1 Grignard Reagent Approach
Alkenyl halides, such as 5-methylhex-5-en-1-yl bromide, react with magnesium to form Grignard reagents, which subsequently undergo oxidation to yield the target alcohol. For example:

  • Formation of Grignard Intermediate:
    CH2=C(CH3)-(CH2)3Br+MgCH2=C(CH3)-(CH2)3MgBr\text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{Br} + \text{Mg} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{MgBr}

  • Oxidation:
    CH2=C(CH3)-(CH2)3MgBr+H2OCH2=C(CH3)-(CH2)3OH+MgBrOH\text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{OH} + \text{MgBrOH}

This method requires anhydrous conditions and careful temperature control to prevent side reactions.

2.1.2 Reduction of Alkenyl Carbonyl Compounds
Ketones or aldehydes with analogous structures, such as 5-methylhex-5-enal, are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
CH2=C(CH3)-(CH2)3CHO+LiAlH4CH2=C(CH3)-(CH2)3CH2OH\text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{CHO} + \text{LiAlH}_4 \rightarrow \text{CH}_2=\text{C(CH}_3\text{)-(CH}_2\text{)}_3\text{CH}_2\text{OH}
Yields depend on the steric environment and reductant selectivity.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance reaction rates and reduce waste. Recent advances include enzymatic reduction using alcohol dehydrogenases, which operate under mild conditions and improve stereoselectivity.

Industrial and Research Applications

Chemical Intermediate

5-Methylhex-5-en-1-ol's dual functionality makes it a precursor for:

  • Esters: Reaction with acetic anhydride produces 5-methylhex-5-en-1-yl acetate, a fragrance ingredient.

  • Epoxides: Epoxidation with meta-chloroperbenzoic acid (m-CPBA) yields epoxy derivatives used in polymer cross-linking.

  • Aldehydes: Oxidation with pyridinium chlorochromate (PCC) generates 5-methylhex-5-enal, a flavoring agent.

Sustainable Polymers

Research highlights its role in synthesizing biodegradable polyesters via ring-opening polymerization of cyclic esters derived from the compound. These polymers exhibit tunable mechanical properties for packaging and biomedical applications.

Bioactive Compounds

Derivatives of 5-methylhex-5-en-1-ol show antimicrobial and antioxidant activities in preliminary studies. For instance, ester analogs inhibit Staphylococcus aureus growth at MIC values of 0.5–2.0 µg/mL, suggesting potential in pharmaceutical development.

ParameterRecommendation
Storage Temperature2–8°C in airtight containers
VentilationUse fume hoods
Personal Protective EquipmentGloves, goggles, lab coat

Spill Management

Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Contaminated surfaces require washing with soap and water.

Environmental Impact and Green Chemistry

Ecotoxicology

The compound exhibits moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna). Biodegradation studies indicate a half-life of 15–30 days in aerobic soil, necessitating controlled disposal.

Sustainable Synthesis

Recent efforts prioritize solvent-free reactions and catalytic methods. For example, photoredox catalysis using visible light reduces energy consumption by 40% compared to thermal methods.

Recent Advances and Future Directions

Catalytic Innovations

Palladium-catalyzed coupling reactions enable the synthesis of branched derivatives with enhanced bioactivity. Asymmetric hydrogenation using chiral ligands achieves enantiomeric excesses >90%, critical for pharmaceutical applications.

Polymer Science

Copolymerization with lactic acid yields polylactic acid (PLA) analogs with improved thermal stability, targeting 3D printing and textile industries.

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways for optimizing substituent effects on reaction kinetics, guiding the design of novel derivatives.

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